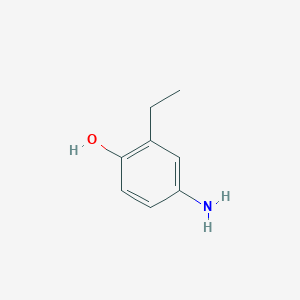
4-Amino-2-ethylphenol
Vue d'ensemble
Description
4-Amino-2-ethylphenol belongs to the class of organic compounds known as phenethylamines. These compounds contain a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO. The structure includes a phenyl group substituted at the second position by an ethan-1-amine . The molecular weight is 137.1790 .Applications De Recherche Scientifique
Fluorescence Derivatization in Chromatography
4-Amino-2-ethylphenol has been explored as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant in analytical chemistry, particularly in the detection and analysis of various compounds. For instance, a study by Nohta et al. (1994) utilized 2-Amino-4,5-ethylenedioxyphenol, a related compound, for the fluorescence derivatization of aromatic aldehydes, demonstrating its utility in chromatographic applications (Nohta et al., 1994).
Biosynthesis in Microorganisms
This compound is of interest in the field of microbiology and biotechnology. Zhang et al. (2020) constructed an artificial biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, demonstrating its potential in the development of novel biosynthetic methods for industrially important chemicals (Zhang, Long & Ding, 2020).
Interaction with Metal Ions
The interaction of this compound with metal ions has been studied, which is relevant in coordination chemistry. For instance, Falcone, Giuffrè & Sammartano (2011) explored the UV–VIS and acid-base behavior of this compound and its complexing ability towards Zn2+ ions in aqueous solution, highlighting its potential applications in areas such as metal ion sensing and removal (Falcone, Giuffrè & Sammartano, 2011).
Sorption on Yeast Cell Walls
Nieto-Rojo, Ancín-Azpilicueta & Garrido (2014) researched the sorption of 4-ethylphenol on yeast cell walls using synthetic wine. Their findings have implications for understanding the interaction of this compound with biological materials, which could be relevant in the food and beverage industry (Nieto-Rojo, Ancín-Azpilicueta & Garrido, 2014).
Photodissociation Dynamics
The photodissociation dynamics of compounds similar to this compound, like 4-ethylphenol, have been studied to understand their behavior under light exposure. Tseng et al. (2007) examined the photodissociation of p-ethylphenol and related compounds, providing insights into the photochemical behavior of these molecules (Tseng, Lee, Ni & Chang, 2007).
Interaction with DNA
The interaction of this compound derivatives with DNA has been explored, which is relevant for understanding their potential biological effects and applications. Rafique et al. (2022) synthesized 4-aminophenol derivatives and studied their interaction with DNA, providing insights into the potential therapeutic applications of these compounds (Rafique et al., 2022).
Safety and Hazards
4-Amino-2-ethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has potential for acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
It has been suggested that it may interact withBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.
Mode of Action
It is hypothesized that it may interact with its target, Beta-secretase 1, leading to changes in the enzyme’s activity
Biochemical Pathways
The compound belongs to the class of organic compounds known as phenethylamines , which are known to play various roles in biological systems, including acting as neurotransmitters in the central nervous system.
Result of Action
Given its potential interaction with Beta-secretase 1 , it may influence the production of beta-amyloid peptide, potentially impacting processes related to Alzheimer’s disease.
Analyse Biochimique
Biochemical Properties
4-Amino-2-ethylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenolic sulfotransferase enzymes, such as SULT1A1/2, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . These enzymes catalyze the sulfation of this compound, converting it into its sulfate form, which is more water-soluble and can be easily excreted from the body.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, high blood concentrations of this compound sulfate are associated with an anxiety phenotype in autistic individuals . This compound can affect the connectivity between brain subregions, particularly those linked to anxiety, by altering the levels of neurotransmitters and other signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Once in circulation, this compound undergoes rapid sulfation by phenolic sulfotransferase enzymes . This process is crucial for its metabolism and excretion. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function, particularly in the brain and liver.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by phenolic sulfotransferase enzymes, which convert it into its sulfate form . This conversion is essential for its excretion from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and neurotransmitter metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound is distributed to various organs, including the liver, brain, and kidneys . Its localization and accumulation in these tissues can affect its biochemical activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Propriétés
IUPAC Name |
4-amino-2-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXEALJTBALGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


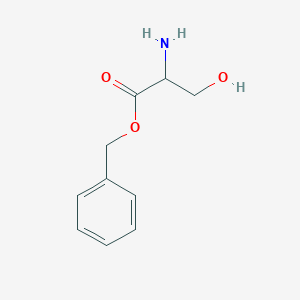


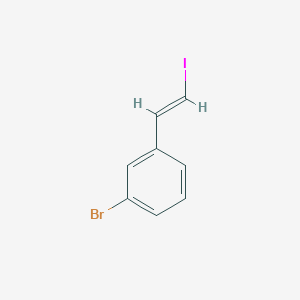
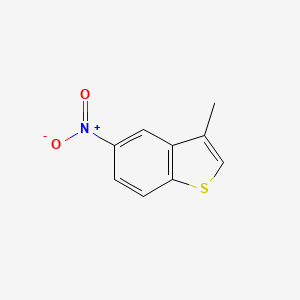
![Benzo[d][1,2,3]thiadiazol-7-amine](/img/structure/B3187818.png)
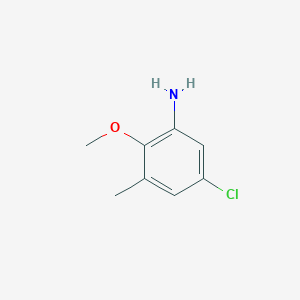
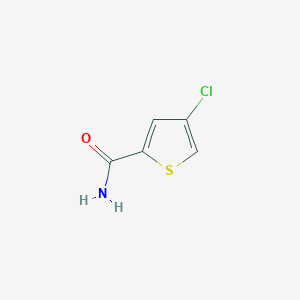
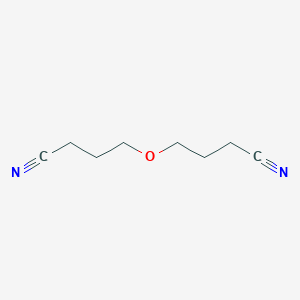
![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)


![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)
